2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide
Description
2-{3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide is a small-molecule compound featuring a 1,2,4-oxadiazole ring linked to a pyridinone moiety and an acetamide group substituted with a 4-fluorophenylmethyl chain. The oxadiazole ring is a heterocyclic scaffold known for its hydrogen-bonding capabilities and metabolic stability, which is critical in drug design . The presence of dual 4-fluorophenyl groups enhances lipophilicity and may influence target binding affinity or pharmacokinetic properties.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O3/c23-16-7-3-14(4-8-16)12-25-19(29)13-28-11-1-2-18(22(28)30)21-26-20(27-31-21)15-5-9-17(24)10-6-15/h1-11H,12-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWXFOVOYMJSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-fluorobenzohydrazide with a suitable nitrile oxide precursor under cyclization conditions.
Synthesis of the pyridine ring: The oxadiazole intermediate is then reacted with a suitable β-ketoester to form the pyridine ring through a cyclization reaction.
Acetamide formation: The resulting compound is then reacted with 4-fluorobenzylamine to form the final acetamide product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities, such as enzyme inhibition and receptor binding, make it a candidate for drug discovery and development.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The compound may also interact with other cellular pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
- Chlorophenyl vs. Fluorophenyl Substitution :
The compound 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide () replaces the 4-fluorophenyl group with a 4-chlorophenyl group. Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may increase lipophilicity (ClogP ≈ +0.5–1.0) and alter steric interactions with target proteins. Fluorine’s smaller size and stronger electron-withdrawing effect could enhance metabolic stability and bioavailability in the target compound .
Modifications to the Pyridinone Core
- Methyl Substitutions: The pyridinone ring in the chlorophenyl analogue () includes 4,6-methyl groups, which are absent in the target compound. The target compound’s unsubstituted pyridinone may allow greater conformational flexibility, favoring interactions with larger binding pockets .
Acetamide Side Chain Differences
- Isopropylphenyl vs. Fluorophenylmethyl: The chlorophenyl analogue’s acetamide side chain features a 4-isopropylphenyl group, introducing steric bulk that may hinder membrane permeability.
Heterocyclic Core Variations
- Imidazothiazole vs. Oxadiazole Systems: 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () replaces the oxadiazole-pyridinone system with an imidazothiazole-pyridine scaffold. The imidazothiazole’s sulfur atom contributes to π-π stacking and polar interactions, while the oxadiazole’s nitrogen-rich structure may enhance hydrogen bonding. This difference could lead to divergent target selectivity profiles .
Pharmacological Implications
While experimental data for the target compound is sparse, structural comparisons suggest:
- Fluorine’s Role: Dual fluorination likely improves metabolic stability and CNS penetration compared to chlorinated or non-halogenated analogues.
- Binding Affinity: The absence of pyridinone methyl groups may reduce steric clashes, favoring interactions with enzymes like kinases or proteases.
Data Table: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Biological Activity
The compound 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide is a synthetic derivative featuring a complex structure that includes oxadiazole and dihydropyridine moieties. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 358.33 g/mol. Its structure can be analyzed for various functional groups that may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial , anticancer , and insecticidal properties.
Antimicrobial Activity
Studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
| Compound D | Aspergillus niger | 128 µg/mL |
The above table summarizes findings from studies on related oxadiazole derivatives, indicating promising antimicrobial activity which could be extrapolated to the compound .
Anticancer Activity
Recent research has also highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives containing fluorinated phenyl groups have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain compounds led to a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a strong potential for therapeutic application.
Insecticidal Activity
Insecticidal properties have also been assessed in compounds featuring the oxadiazole structure. The compound's activity against agricultural pests like Mythimna separate and Helicoverpa armigera was evaluated, revealing effective mortality rates at concentrations around 500 mg/L.
Table 2: Insecticidal Activity
| Compound Name | Target Pest | Mortality Rate (%) at 500 mg/L |
|---|---|---|
| Compound E | Mythimna separate | 70% |
| Compound F | Helicoverpa armigera | 60% |
| Compound G | Spodoptera frugiperda | 50% |
The biological activity of the compound is likely attributed to several mechanisms:
- Cell Membrane Disruption : Many oxadiazole derivatives can integrate into bacterial membranes, altering permeability.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
- Apoptosis Induction : In cancer cells, these compounds may trigger programmed cell death through various signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
